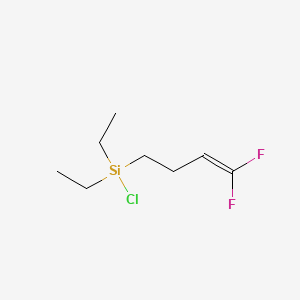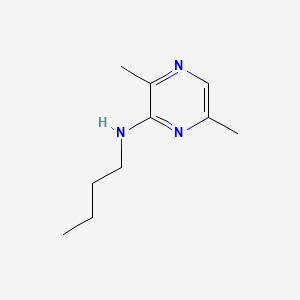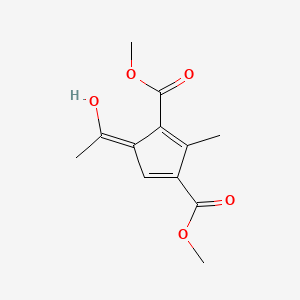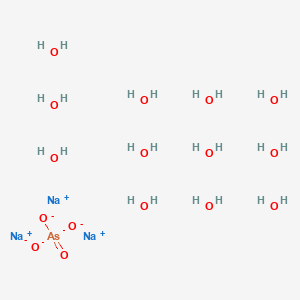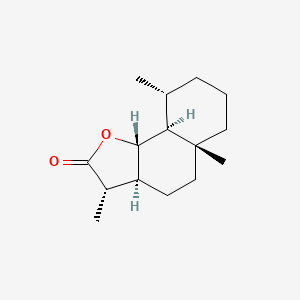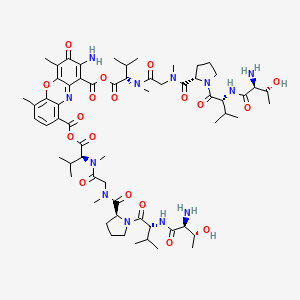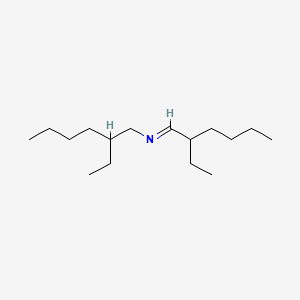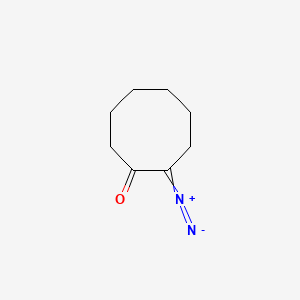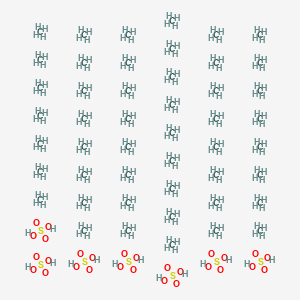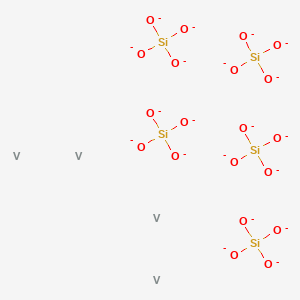
Vanadium silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium pentasilicate is a compound that combines vanadium and silicate ions Vanadium is a transition metal known for its multiple oxidation states and catalytic properties, while silicates are compounds containing silicon and oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium pentasilicate can be synthesized through various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. The sol-gel method involves the hydrolysis and polycondensation of silicon and vanadium precursors, typically under acidic or basic conditions. Hydrothermal synthesis involves reacting vanadium and silicon sources in an aqueous solution at high temperatures and pressures. Chemical vapor deposition involves the reaction of volatile vanadium and silicon compounds in a gas phase to form the desired product.
Industrial Production Methods: Industrial production of vanadium pentasilicate often involves the use of high-purity vanadium and silicon sources. The process typically includes steps such as mixing, heating, and purification to achieve the desired product. The choice of method depends on factors such as cost, scalability, and the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium pentasilicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of vanadium and the presence of other reagents.
Common Reagents and Conditions: Common reagents used in reactions with vanadium pentasilicate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from reactions involving vanadium pentasilicate depend on the specific reaction conditions. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield lower oxidation state vanadium compounds.
Aplicaciones Científicas De Investigación
Vanadium pentasilicate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to undergo multiple oxidation states. In biology and medicine, vanadium compounds are studied for their potential therapeutic properties, including anti-diabetic and anti-cancer effects. In industry, vanadium pentasilicate is used in the production of advanced materials, such as ceramics and glass, due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of vanadium pentasilicate involves its ability to interact with various molecular targets and pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and promoting glucose uptake. In catalytic applications, vanadium pentasilicate can facilitate redox reactions by cycling between different oxidation states, thereby enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Vanadium pentasilicate can be compared with other vanadium and silicate compounds, such as vanadium pentoxide and silicon dioxide. While vanadium pentoxide is primarily used as a catalyst and in energy storage applications, vanadium pentasilicate offers unique properties due to the combination of vanadium and silicate ions. Silicon dioxide, on the other hand, is widely used in the production of glass and ceramics but lacks the catalytic properties of vanadium compounds.
List of Similar Compounds:- Vanadium pentoxide (V2O5)
- Silicon dioxide (SiO2)
- Vanadium silicate (VSiO4)
Propiedades
IUPAC Name |
vanadium;pentasilicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O4Si.4V/c5*1-5(2,3)4;;;;/q5*-4;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIHFYYBOXJLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[V].[V].[V].[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O20Si5V4-20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721444 |
Source


|
| Record name | vanadium;pentasilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12653-89-3 |
Source


|
| Record name | vanadium;pentasilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
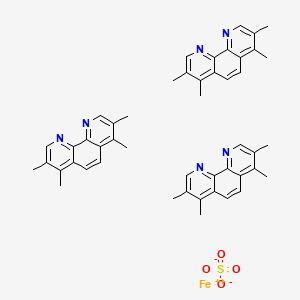

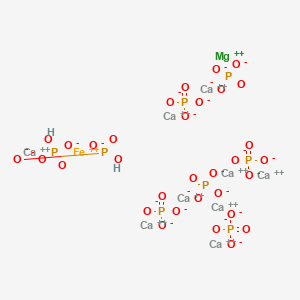
![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)
